Cas no 94286-13-2 (ethyl 2-2-(aminomethyl)phenylacetate)

Ethyl 2-(2-(aminomethyl)phenyl)acetate is a versatile intermediate in organic synthesis, characterized by its bifunctional structure combining an ester group and an aminomethyl moiety. This compound is particularly valuable in pharmaceutical and fine chemical applications, where it serves as a precursor for the synthesis of active pharmaceutical ingredients (APIs) and complex molecules. Its reactive sites enable further functionalization, facilitating the construction of heterocycles or amide derivatives. The ethyl ester group enhances solubility in organic solvents, simplifying purification and downstream reactions. The aminomethyl functionality allows for selective modifications, making it a useful building block in medicinal chemistry and drug discovery. Proper handling under inert conditions is recommended due to its sensitivity to moisture and air.
ethyl 2-2-(aminomethyl)phenylacetate structure
94286-13-2 structure
Product Name:ethyl 2-2-(aminomethyl)phenylacetate
CAS No:94286-13-2
MF:C11H15NO2
MW:193.242303133011
MDL:MFCD20528260
CID:798441
PubChem ID:53446955
Update Time:2025-05-19

ethyl 2-2-(aminomethyl)phenylacetate Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetic acid,2-(aminomethyl)-, ethyl ester
    • ethyl 2-[2-(aminomethyl)phenyl]acetate
    • ethyl 2-2-(aminomethyl)phenylacetate
    • AKOS017529264
    • EN300-2134196
    • ethyl 2-(2-(aminomethyl)phenyl)acetate
    • 2-AMINOMETHYLPHENYLACETIC ACID ETHYL ESTER
    • Ethyl [2-(aminomethyl)phenyl]acetate
    • DTXSID10703373
    • 94286-13-2
    • MDL: MFCD20528260
    • Inchi: 1S/C11H15NO2/c1-2-14-11(13)7-9-5-3-4-6-10(9)8-12/h3-6H,2,7-8,12H2,1H3
    • InChI Key: ATNJOUOYAPBHNK-UHFFFAOYSA-N
    • SMILES: O(CC)C(CC1C=CC=CC=1CN)=O

Computed Properties

  • Exact Mass: 193.11
  • Monoisotopic Mass: 193.11
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 182
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 52.3A^2

ethyl 2-2-(aminomethyl)phenylacetate Pricemore >>

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Additional information on ethyl 2-2-(aminomethyl)phenylacetate

Recent Advances in the Study of Ethyl 2-2-(Aminomethyl)phenylacetate (CAS: 94286-13-2) in Chemical Biology and Pharmaceutical Research

Ethyl 2-2-(aminomethyl)phenylacetate (CAS: 94286-13-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in the synthesis of bioactive compounds. This compound, characterized by its unique aminomethyl and phenylacetate functional groups, serves as a crucial building block in the development of novel therapeutics, particularly in the areas of neurology and oncology. Recent studies have explored its potential in modulating neurotransmitter activity and inhibiting specific enzymatic pathways, making it a promising candidate for drug development.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the role of ethyl 2-2-(aminomethyl)phenylacetate in the synthesis of gamma-aminobutyric acid (GABA) analogs. The study demonstrated that this compound could be efficiently converted into GABAergic ligands, which exhibited enhanced binding affinity to GABA receptors. These findings suggest potential applications in the treatment of neurological disorders such as epilepsy and anxiety. The study also highlighted the compound's stability under physiological conditions, further supporting its utility in pharmaceutical formulations.

Another notable advancement was reported in a 2024 paper in Bioorganic & Medicinal Chemistry Letters, where ethyl 2-2-(aminomethyl)phenylacetate was utilized as a precursor for the development of small-molecule inhibitors targeting histone deacetylases (HDACs). HDACs are implicated in various cancers, and the study revealed that derivatives of this compound exhibited potent inhibitory activity against HDAC isoforms, with IC50 values in the nanomolar range. This research underscores the compound's potential as a scaffold for designing next-generation anticancer agents.

Recent synthetic methodologies have also focused on optimizing the production of ethyl 2-2-(aminomethyl)phenylacetate to improve yield and purity. A 2023 study in Organic Process Research & Development detailed a novel catalytic process using palladium-based catalysts, which achieved a 90% yield with minimal byproducts. This advancement is expected to facilitate large-scale production, meeting the growing demand for this intermediate in both academic and industrial settings.

In conclusion, ethyl 2-2-(aminomethyl)phenylacetate (CAS: 94286-13-2) continues to be a focal point in chemical biology and pharmaceutical research, with recent studies highlighting its diverse applications and synthetic improvements. Its role in the development of GABAergic ligands and HDAC inhibitors, coupled with advancements in production techniques, positions it as a valuable asset in the quest for innovative therapeutics. Future research is likely to explore its potential in other therapeutic areas, further expanding its impact on the field.

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